Cas no 99469-99-5 (2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid)

2-[3-Ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of pharmaceuticals and fine chemicals. The compound features both ethoxy and ethoxycarbonyl functional groups, which enhance its reactivity and utility in various coupling and condensation reactions. Its phenylacetic acid backbone provides a stable framework for further derivatization, making it suitable for constructing complex molecular architectures. The product is characterized by high purity and consistent quality, ensuring reliable performance in synthetic applications. Its structural features also facilitate solubility in common organic solvents, streamlining its use in laboratory and industrial processes.
2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid structure
99469-99-5 structure
Product name:2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid
CAS No:99469-99-5
MF:C13H16O5
MW:252.263144493103
MDL:MFCD08704233
CID:62069
PubChem ID:253659996

2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Ethoxy-4-(ethoxycarbonyl)phenyl)acetic acid
    • 4-ETHOXY-3-ETHOXYPHENYLACETIC ACID
    • 3-Ethoxy-4-(ethoxycarbonyl)phenylacetic acid
    • Repaglinide - 4-(ethoxy carbonyl)-3-ethoxyphenylacetic acid
    • 4-EHTOXYCARBONYL-3-EHTOXYPHYNYLACETIC ACID
    • 4-ETHOXYCARBONYL-3-ETHOXYPHENYLACETIC ACID
    • 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid
    • 2-(3-Ethoxy-4-ethoxycarbonylphenyl)acetic Acid
    • 3-Ethoxy-4-(ethoxycarbonyl) benzeneacetic acid
    • 4-(Ethoxycarbonyl)-3-ethoxyphenylacetic acid
    • 4-Ethoxycaybonyl-3-ethoxyphenyiaceticacid
    • Benzeneacetic acid, 3-ethoxy-4-(ethoxycarbonyl)-
    • 3-Ethoxy-4-ethoxycarbonyl-phenylacetic acid
    • Ethyl 4-(carboxymethyl)-2-ethoxybenzoate
    • Repaglinide Related CoMpound B
    • [3-Ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid
    • 4-Carboxymethyl-2-ethoxybenzoic Acid Ethyl Ester
    • Ethyl 4-Carboxymethyl-2-ethoxybenzoate
    • 2-[(4-Ethoxycarbonyl)-3-ethoxyphenyl] acetic acid
    • 3-Ethoxy-4-(ethoxycarbonyl)benzeneacetic acid
    • 3-Ethoxy-4-ethoxycarbonylphenylacetic acid
    • GG6C71LIOD
    • 3-Ethoxy-4-ethoxycarbonyl-phenyl acetic acid
    • (3
    • 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid
    • Repaglinide Imp. B (EP): [3-Ethoxy-4-(ethoxycarbonyl)- phenyl]acetic Acid
    • MDL: MFCD08704233
    • Inchi: 1S/C13H16O5/c1-3-17-11-7-9(8-12(14)15)5-6-10(11)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15)
    • InChI Key: OTGSESBEJUHCES-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])C([H])([H])[H])C1C([H])=C(C([H])([H])C(=O)O[H])C([H])=C([H])C=1C(=O)OC([H])([H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 252.099774g/mol
  • Surface Charge: 0
  • XLogP3: 1.9
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 7
  • Monoisotopic Mass: 252.099774g/mol
  • Monoisotopic Mass: 252.099774g/mol
  • Topological Polar Surface Area: 72.8Ų
  • Heavy Atom Count: 18
  • Complexity: 289
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Color/Form: Powder
  • Density: 1.191
  • Melting Point: 78.0 to 82.0 deg-C
  • Boiling Point: 414.8°C at 760 mmHg
  • Flash Point: 155.9℃
  • Refractive Index: 1.5
  • PSA: 72.83000
  • LogP: 1.88910

2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid Security Information

  • Symbol: GHS05
  • Prompt:dangerous
  • Signal Word:Warning
  • Hazard Statement: H318
  • Warning Statement: P280-P305+P351+P338+P310
  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Category Code: 41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xi
  • Storage Condition:Sealed in dry,Room Temperature

2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM256095-100g
2-(3-Ethoxy-4-(ethoxycarbonyl)phenyl)acetic acid
99469-99-5 95+%
100g
$184 2022-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
MO103-5g
2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid
99469-99-5 98%
5g
¥147.0 2022-05-30
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
E0928-25G
2-(3-Ethoxy-4-ethoxycarbonylphenyl)acetic Acid
99469-99-5 >98.0%(GC)(T)
25g
¥2030.00 2024-04-15
TRC
E890470-2g
4-Ethoxycarbonyl-3-ethoxyphenylacetic Acid
99469-99-5
2g
$278.00 2023-05-18
eNovation Chemicals LLC
D523154-5g
2-(3-Ethoxy-4-(ethoxycarbonyl)phenyl)acetic acid
99469-99-5 97%
5g
$160 2024-05-24
Chemenu
CM256095-100g
2-(3-Ethoxy-4-(ethoxycarbonyl)phenyl)acetic acid
99469-99-5 95+%
100g
$184 2021-06-16
Ambeed
A142970-1g
2-(3-Ethoxy-4-(ethoxycarbonyl)phenyl)acetic acid
99469-99-5 98%
1g
$10.0 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E87790-1g
2-(3-Ethoxy-4-(ethoxycarbonyl)phenyl)acetic acid
99469-99-5 98%
1g
¥60.0 2023-09-07
Fluorochem
092260-5g
2-(3-Ethoxy-4-(ethoxycarbonyl)phenyl)acetic acid
99469-99-5 95%
5g
£15.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1109853-1g
Ethyl 4-carboxymethyl-2-ethoxybenzoate
99469-99-5 98%
1g
¥73.00 2024-04-23

Additional information on 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid

Professional Introduction to 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic Acid (CAS No. 99469-99-5)

2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid, identified by its CAS number 99469-99-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a unique structural motif, exhibits promising properties that make it a valuable candidate for further exploration in drug development and biochemical studies.

The molecular structure of 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid consists of a phenyl ring substituted with both an ethoxy group and a carbonyl group, connected to an acetic acid moiety. This particular arrangement of functional groups imparts distinct chemical reactivity and biological potential, which has been the focus of numerous studies aimed at elucidating its pharmacological effects.

In recent years, there has been growing interest in the development of novel therapeutic agents that target specific biological pathways. 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid has emerged as a compound of interest due to its ability to interact with various enzymes and receptors. Preliminary research suggests that it may possess inhibitory properties against certain enzymes involved in inflammatory responses and metabolic disorders.

One of the most compelling aspects of 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid is its potential as a scaffold for drug design. The presence of both electron-withdrawing and electron-donating groups on the phenyl ring allows for diverse modifications, enabling chemists to fine-tune its pharmacokinetic and pharmacodynamic properties. This flexibility has made it a attractive candidate for structure-activity relationship (SAR) studies, where researchers can systematically alter specific functional groups to optimize efficacy and minimize side effects.

The compound's acetic acid moiety also contributes to its versatility, as carboxylic acids are well-known for their ability to form hydrogen bonds and participate in various biochemical reactions. These interactions are crucial for drug-receptor binding, making 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid a promising candidate for developing new drugs that require strong binding affinity and specificity.

Recent advancements in computational chemistry have further enhanced the study of 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets at the atomic level. These simulations have provided valuable insights into its potential mechanisms of action, helping researchers design more effective derivatives with improved therapeutic profiles.

In addition to its pharmaceutical applications, 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid has shown promise in other areas of chemical research. Its unique structural features make it a useful intermediate in organic synthesis, particularly for constructing more complex molecules with tailored biological activities. The ability to modify its functional groups allows chemists to explore new synthetic pathways and develop innovative methodologies for drug discovery.

The ethoxy and carbonyl groups in the structure of 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid also contribute to its stability under various conditions, making it a reliable compound for both laboratory research and potential industrial applications. This stability is crucial for ensuring consistent performance in experimental settings and for the development of long-lasting pharmaceutical formulations.

Ongoing studies are focusing on the synthesis of derivatives of 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid that may exhibit enhanced bioavailability or reduced toxicity. By leveraging computational tools and experimental techniques, researchers aim to identify new analogs with improved pharmacological properties. These efforts are part of a broader effort to develop next-generation therapeutics that address unmet medical needs.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs have been derived from natural compounds, which often contain complex structural motifs similar to those found in molecules like 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid. By studying such compounds, researchers can gain insights into how nature has evolved molecules with remarkable biological activities, which can then be harnessed for therapeutic purposes.

In conclusion, 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid(CAS No. 99469-99-5) is a multifaceted compound with significant potential in pharmaceutical chemistry. Its unique structure, combined with its reactivity and stability, makes it an invaluable tool for drug development and biochemical research. As scientific understanding continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new medicines that improve human health.

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(CAS:99469-99-5)2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid
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